N-[2-(1-Methyl-3,6-dihydro-2H-pyridin-4-yl)ethyl]prop-2-enamide
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Overview
Description
N-[2-(1-Methyl-3,6-dihydro-2H-pyridin-4-yl)ethyl]prop-2-enamide, also known as Mirogabalin, is a novel drug that has gained significant attention in the scientific community due to its potential therapeutic applications. Mirogabalin is a member of the gabapentinoid class of drugs, which are commonly used to treat neuropathic pain.
Mechanism of Action
N-[2-(1-Methyl-3,6-dihydro-2H-pyridin-4-yl)ethyl]prop-2-enamide works by binding to the alpha-2-delta subunit of voltage-gated calcium channels in the nervous system. This binding reduces the release of excitatory neurotransmitters, such as glutamate and substance P, which are involved in the transmission of pain signals. By reducing the release of these neurotransmitters, N-[2-(1-Methyl-3,6-dihydro-2H-pyridin-4-yl)ethyl]prop-2-enamide can reduce the perception of pain.
Biochemical and Physiological Effects
N-[2-(1-Methyl-3,6-dihydro-2H-pyridin-4-yl)ethyl]prop-2-enamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the threshold for pain, reduce the frequency and intensity of pain, and improve sleep quality. N-[2-(1-Methyl-3,6-dihydro-2H-pyridin-4-yl)ethyl]prop-2-enamide has also been shown to have anxiolytic effects, which can help to reduce anxiety and improve overall well-being.
Advantages and Limitations for Lab Experiments
N-[2-(1-Methyl-3,6-dihydro-2H-pyridin-4-yl)ethyl]prop-2-enamide has a number of advantages for use in lab experiments. It has a well-defined mechanism of action, which makes it easier to study. It has also been shown to be effective in a number of animal models of neuropathic pain. However, N-[2-(1-Methyl-3,6-dihydro-2H-pyridin-4-yl)ethyl]prop-2-enamide has some limitations for use in lab experiments. It has a relatively short half-life, which can make it difficult to maintain steady-state concentrations in animal models. It also has a relatively low bioavailability, which can limit its effectiveness in some experimental settings.
Future Directions
There are a number of future directions for research on N-[2-(1-Methyl-3,6-dihydro-2H-pyridin-4-yl)ethyl]prop-2-enamide. One area of interest is the potential use of N-[2-(1-Methyl-3,6-dihydro-2H-pyridin-4-yl)ethyl]prop-2-enamide in the treatment of other types of chronic pain, such as cancer pain and fibromyalgia. Another area of interest is the potential use of N-[2-(1-Methyl-3,6-dihydro-2H-pyridin-4-yl)ethyl]prop-2-enamide in combination with other drugs to improve pain relief. Finally, there is interest in developing new formulations of N-[2-(1-Methyl-3,6-dihydro-2H-pyridin-4-yl)ethyl]prop-2-enamide that have improved bioavailability and longer half-lives.
Synthesis Methods
The synthesis of N-[2-(1-Methyl-3,6-dihydro-2H-pyridin-4-yl)ethyl]prop-2-enamide involves the reaction of 3,6-dihydro-2H-pyridine-4-carboxylic acid with 2-bromoethyl prop-2-enoate in the presence of a base. The resulting product is then reacted with methylamine to produce N-[2-(1-Methyl-3,6-dihydro-2H-pyridin-4-yl)ethyl]prop-2-enamide. The synthesis of N-[2-(1-Methyl-3,6-dihydro-2H-pyridin-4-yl)ethyl]prop-2-enamide has been optimized to produce high yields and purity.
Scientific Research Applications
N-[2-(1-Methyl-3,6-dihydro-2H-pyridin-4-yl)ethyl]prop-2-enamide has been extensively studied for its potential therapeutic applications. It has been shown to be effective in the treatment of neuropathic pain, which is a type of chronic pain caused by damage to the nervous system. N-[2-(1-Methyl-3,6-dihydro-2H-pyridin-4-yl)ethyl]prop-2-enamide has also been investigated for its potential use in the treatment of anxiety disorders and sleep disorders.
properties
IUPAC Name |
N-[2-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)ethyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O/c1-3-11(14)12-7-4-10-5-8-13(2)9-6-10/h3,5H,1,4,6-9H2,2H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSIZVPKGLVJOPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=CC1)CCNC(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(1-Methyl-3,6-dihydro-2H-pyridin-4-yl)ethyl]prop-2-enamide |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.